molecular formula C17H34O5Si B13871857 5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate

Cat. No.: B13871857
M. Wt: 346.5 g/mol
InChI Key: YMWRRNKSXGCJGA-UHFFFAOYSA-N
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Description

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate is a complex organic compound that features multiple functional groups, including tert-butyl, ethyl, and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a pentanedioate ester and introduce the tert-butyl and silyl groups through a series of protection and deprotection steps. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and structures. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl tert-butyl ether: Used as an oxygenate gasoline additive.

    tert-Butyl alcohol: A strong, non-nucleophilic base used in organic chemistry.

    tert-Butyldimethylsilyl ethers: Used as protective groups in organic synthesis.

Uniqueness

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate is unique due to its combination of tert-butyl, ethyl, and silyl groups, which provide specific reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C17H34O5Si

Molecular Weight

346.5 g/mol

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate

InChI

InChI=1S/C17H34O5Si/c1-10-20-14(18)11-13(12-15(19)21-16(2,3)4)22-23(8,9)17(5,6)7/h13H,10-12H2,1-9H3

InChI Key

YMWRRNKSXGCJGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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